molecular formula C21H20N4O4S2 B4635604 (2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B4635604
M. Wt: 456.5 g/mol
InChI Key: UBQCBOKYGQPQBP-DHZHZOJOSA-N
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Description

(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that features a thiadiazole ring, a phenylprop-2-enamide moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.

    Formation of the Phenylprop-2-enamide Moiety: This step involves the reaction of the intermediate with cinnamic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the oxoethyl moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential binding affinity to certain biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-28-15-9-10-17(29-2)16(12-15)22-19(27)13-30-21-25-24-20(31-21)23-18(26)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQCBOKYGQPQBP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

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